trans-Cotinine Amide

Description

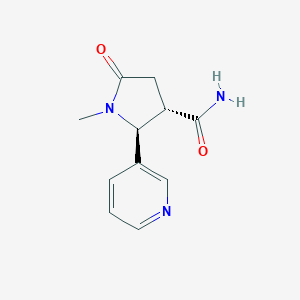

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-14-9(15)5-8(11(12)16)10(14)7-3-2-4-13-6-7/h2-4,6,8,10H,5H2,1H3,(H2,12,16)/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUSFDDFFDPVFF-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@H](CC1=O)C(=O)N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587764 | |

| Record name | (2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939437-34-0 | |

| Record name | (2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical and Bioanalytical Methodologies for Trans Cotinine Amide

Chromatographic Techniques for Separation and Detection

Chromatography plays a crucial role in isolating trans-cotinine amide from other components within a sample matrix, which is essential before detection and quantification. Various chromatographic modes are employed depending on the sample type, required sensitivity, and desired resolution.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of this compound and related compounds. HPLC methods often utilize reversed-phase columns, such as C18, which are effective for separating compounds based on their hydrophobicity. nih.gov UV detection is commonly coupled with HPLC for the analysis of cotinine (B1669453) and related metabolites, offering a simple and sensitive approach. researchgate.netpsu.edu For instance, a reversed-phase HPLC-PDA method has been described for the evaluation of cotinine in urine samples, demonstrating the applicability of HPLC in analyzing nicotine (B1678760) metabolites. researchgate.net While specific detailed applications solely focused on this compound using only UV detection via HPLC were not extensively found, the principles and methodologies applied to cotinine, a closely related structure, are often transferable and serve as a foundation for developing this compound methods.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced chromatographic resolution and speed compared to conventional HPLC, often utilizing smaller particle size columns (e.g., 1.7 µm). criver.comnih.gov This technique is particularly valuable for complex biological matrices where achieving sharp peaks and efficient separation in shorter analysis times is critical. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully applied for the simultaneous determination of nicotine and its metabolites, including trans-3'-hydroxycotinine, in biological fluids like plasma and urine. nih.govresearchgate.net These methods often employ BEH C18 or BEH Phenyl columns and utilize mobile phases optimized for the separation of basic compounds. criver.comnih.gov The increased efficiency of UPLC allows for faster analysis times while maintaining or improving sensitivity and resolution, which is beneficial for high-throughput analysis of samples containing this compound.

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of this compound, particularly when coupled with mass spectrometry. GC is suitable for volatile or semi-volatile compounds that are thermally stable. Methods utilizing GC, often coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS), have been developed for the determination of nicotine and its metabolites, including trans-3'-hydroxycotinine, in various biological matrices such as urine and oral fluid. nih.govmdpi.com GC-MS methods can achieve low limits of detection, although sometimes higher than those reported with LC-MS methods. mdpi.com Derivatization procedures may be employed in GC analysis to improve the volatility and chromatographic behavior of target analytes like amides. frontiersin.orgpsu.edu For example, GC-MS has been used for the simultaneous automated solid-phase extraction and quantification of cotinine and trans-3-hydroxycotinine in human urine, demonstrating good linearity, accuracy, and precision. nih.gov

Mass Spectrometry (MS) Approaches for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of this compound. When coupled with chromatography, it provides a powerful platform for analyzing complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely adopted techniques for the analysis of nicotine metabolites, including trans-3'-hydroxycotinine, which is structurally similar to this compound. mdpi.comacs.orgsemanticscholar.org LC-MS/MS offers high sensitivity, selectivity, and specificity, making it suitable for quantifying analytes at very low concentrations in biological fluids. semanticscholar.orgresearchgate.net Methods typically involve monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode for enhanced specificity. acs.orgresearchgate.netnih.gov For instance, LC-ESI-MS/MS methods have been developed for the determination of cotinine and trans-3'-hydroxycotinine in human plasma, urine, and saliva, achieving low limits of quantitation. acs.orgresearchgate.netnih.gov These methods often involve sample preparation steps like solid-phase extraction or liquid-liquid extraction to isolate and concentrate the analytes from the matrix. acs.orgmdpi.com

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques used in LC-MS and LC-MS/MS for the analysis of this compound and related compounds. ESI is generally more sensitive for detecting basic substances but can be prone to matrix suppression effects, especially in complex biological samples. researchgate.netnih.gov APCI is often less susceptible to matrix effects compared to ESI, although it may be less sensitive for some analytes. semanticscholar.orgresearchgate.netnih.gov Studies have evaluated both ESI and APCI for the analysis of nicotine metabolites, finding that while ESI might show higher sensitivity for standards, APCI can be more robust for complex sample extracts due to reduced ion suppression. researchgate.netnih.gov The choice between ESI and APCI depends on the specific analyte, matrix, and desired sensitivity and robustness of the method. For example, LC-MS/MS procedures utilizing APCI have been developed for the simultaneous determination of nicotine and its metabolites in human serum, demonstrating good extraction recovery and low limits of quantification. coresta.org

Multiple Reaction Monitoring (MRM) for Specific Quantification

Multiple Reaction Monitoring (MRM), typically coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a highly selective and sensitive technique widely used for the quantification of target analytes in complex samples. The power of MRM lies in its ability to monitor specific precursor ions and their characteristic fragment ions, providing a high degree of specificity that minimizes interference from matrix components.

For a compound like this compound (molecular formula C₁₁H₁₃N₃O₂), the process would involve identifying the protonated molecule ([M+H]⁺) or another suitable precursor ion in the mass spectrometer. Following fragmentation in the collision cell, specific and abundant product ions are selected for monitoring. The combination of a unique precursor ion and one or more characteristic product ions creates a "transition" that is highly specific to the analyte of interest. By monitoring these transitions during an LC separation, this compound can be selectively detected and quantified even in the presence of numerous other compounds.

Studies on related nicotine metabolites, such as cotinine and trans-3'-hydroxycotinine, frequently employ LC-MS/MS with MRM for their quantification in biological fluids like urine, plasma, and saliva. nih.gov For instance, methods for cotinine and trans-3'-hydroxycotinine involve monitoring specific m/z transitions. nih.gov The sensitivity achieved with MRM allows for low limits of detection and quantification, which is crucial for analyzing compounds present at low concentrations in biological matrices. nih.gov

While specific MRM transitions for this compound were not detailed in the provided search results, the general approach would involve optimizing parameters such as collision energy to produce characteristic fragments, similar to the method development for other small molecules and metabolites. The selection of appropriate internal standards, often isotopically labeled analogs, is also critical in MRM assays to ensure accurate quantification by compensating for matrix effects and variations in the analytical process. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency radiation, NMR provides detailed information about the connectivity, functional groups, and stereochemistry of a molecule.

For this compound, ¹H NMR and ¹³C NMR spectroscopy would be fundamental in confirming its structure. The chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum would provide information about the different types of protons and their environments within the molecule. The ¹³C NMR spectrum would reveal the different carbon environments.

Furthermore, two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to establish proton-proton and proton-carbon connectivities, allowing for the complete mapping of the molecular skeleton and the assignment of all observable nuclei.

While the search results mention NMR in the context of structural elucidation of natural products, including cotinine, specific NMR data or detailed structural elucidation studies for this compound using NMR were not prominently featured. However, the principles of NMR are universally applicable to organic molecules, and a comprehensive NMR analysis would be essential for unequivocally confirming the synthesized or isolated structure of this compound. The "trans" designation in this compound suggests a specific stereochemistry around a double bond or a ring system, which could be investigated and confirmed using NMR, potentially through analysis of coupling constants or Nuclear Overhauser Effect (NOE) experiments.

Sample Preparation Protocols for Biological Matrices in this compound Analysis

Biological matrices such as plasma, urine, saliva, and tissue are complex mixtures containing a vast array of endogenous compounds that can interfere with the detection and quantification of an analyte. Therefore, effective sample preparation is a critical step in bioanalysis to isolate and concentrate the target compound while removing interfering substances. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two widely used techniques for this purpose.

The choice of sample preparation method for this compound in biological matrices would depend on its physicochemical properties, the matrix type, and the required sensitivity of the analysis. Methods developed for related nicotine metabolites often involve SPE or LLE. nih.gov

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a chromatographic technique that uses a solid stationary phase to selectively retain the analyte or remove impurities from a liquid sample. The process typically involves four steps: conditioning the sorbent, loading the sample, washing the sorbent to remove interferences, and eluting the retained analyte.

For this compound, SPE could be a suitable sample preparation method. The selection of the appropriate SPE sorbent would be based on the compound's polarity and functional groups. Given that this compound contains amine and amide functionalities, mixed-mode cation-exchange or reversed-phase sorbents, similar to those used for cotinine and trans-3'-hydroxycotinine, might be effective. nih.gov For instance, mixed-mode SPE materials with reversed-phase and cation-exchange properties have been used for the extraction of nicotine metabolites from urine.

SPE offers advantages such as good sample clean-up, potential for analyte concentration, and adaptability to automation, making it suitable for processing large numbers of biological samples.

Liquid-Liquid Extraction (LLE) Methods

Liquid-Liquid Extraction (LLE) is a separation technique based on the differential partitioning of an analyte between two immiscible liquid phases. The biological sample is typically mixed with an organic solvent, and the analyte partitions into the organic phase based on its solubility and polarity.

LLE has also been applied in the analysis of nicotine metabolites in biological fluids. The effectiveness of LLE for this compound would depend on finding an organic solvent or mixture of solvents in which the compound is soluble and that is immiscible with the biological matrix. Adjusting the pH of the biological sample can also influence the ionization state of the analyte, thereby affecting its partitioning between the aqueous and organic phases.

While SPE is often favored for cleaner extracts and amenability to automation, LLE can be a simple and effective method, particularly when dealing with large sample volumes or specific matrix challenges. However, LLE may sometimes result in the co-extraction of more matrix components compared to optimized SPE methods.

In practice, the optimization of both SPE and LLE protocols for this compound would involve evaluating different sorbent materials or solvent systems, pH conditions, and elution profiles to achieve optimal recovery and clean-up from the specific biological matrix of interest.

Research Findings and Data

While extensive specific research findings and data tables solely focused on the analytical methodologies for this compound were not the primary output of the searches, the literature on related nicotine metabolites provides illustrative examples of the types of data obtained using these techniques.

For instance, studies employing LC-MS/MS with MRM for cotinine and trans-3'-hydroxycotinine report parameters such as retention times, precursor ions, product ions, collision energies, and limits of quantification (LOQ) in various biological matrices. nih.gov These studies also present data on method validation, including linearity, accuracy, and precision. nih.gov

As an example of quantitative data obtained for a related compound using MRM, a study on cotinine and trans-3'-hydroxycotinine in urine reported intraday and interday precision values (coefficient of variation) and accuracy (average accuracy) for cotinine analysis in spiked urine samples. nih.gov

| Analyte | Matrix | Intraday Precision (CV%) | Interday Precision (CV%) | Average Accuracy (%) |

| Cotinine | Smokers' Urine | 1.2 | 1.1 | 99.2 |

| Cotinine | Smokeless Tobacco Users' Urine | 0.7 | 0.6 | - |

Similarly, research on sample preparation techniques like SPE and LLE for nicotine metabolites often includes data on recovery rates from different biological matrices.

Pharmacological and Biochemical Investigations of Trans Cotinine Amide

Elucidation of Molecular Mechanisms of Action

Receptor Binding Affinity and Selectivity Profiling (e.g., Nicotinic Acetylcholine (B1216132) Receptors, nAChRs)

There is no available data from receptor binding assays to characterize the affinity and selectivity of trans-Cotinine Amide for nicotinic acetylcholine receptors (nAChRs) or any other receptor type.

Investigation of Agonist, Antagonist, or Modulatory Activities

Information regarding the functional activity of this compound at any receptor is absent from the scientific literature. It is unknown whether this compound acts as an agonist, antagonist, or allosteric modulator.

Intracellular Signaling Pathway Perturbations

No studies have been published that investigate the effects of this compound on intracellular signaling cascades.

Cellular and Subcellular Effects of this compound

Studies on Neuronal Activity and Synaptic Plasticity

There is a lack of research on the impact of this compound on neuronal firing, synaptic transmission, or mechanisms of synaptic plasticity such as long-term potentiation (LTP) or long-term depression (LTD).

Contributions to Biomarker Research

Potential as a Novel Biomarker for Exposure or Metabolic Phenotyping

It is crucial to differentiate between "this compound" and the extensively studied "cotinine." While both are related to nicotine (B1678760) metabolism, their chemical structures and, consequently, their biological activities are expected to be different. Substituting information about cotinine (B1669453) would be scientifically inaccurate and would not adhere to the specific focus of the request.

Should future research on "this compound" become available, this article can be revisited and populated with the relevant findings. At present, the scientific community has not published research that would allow for a thorough and accurate composition on this specific compound.

Comparison with Established Biomarkers (e.g., Cotinine, trans-3′-Hydroxycotinine)

A thorough comparative analysis of this compound with established biomarkers is currently not feasible due to the absence of empirical data on its pharmacological and biochemical profile. Cotinine and trans-3′-hydroxycotinine have been the subject of numerous studies, providing a robust dataset for their use in clinical and research settings.

Cotinine , the primary metabolite of nicotine, is considered the gold standard for assessing nicotine exposure. Its longer half-life of approximately 16-18 hours, compared to nicotine's 2 hours, provides a more stable and reliable measure of recent tobacco use. It can be detected in various biological matrices, including blood, saliva, and urine.

trans-3′-Hydroxycotinine is the most abundant metabolite of cotinine. The ratio of trans-3′-hydroxycotinine to cotinine is frequently used as a biomarker for the rate of nicotine metabolism, which is primarily mediated by the CYP2A6 enzyme. This ratio can provide insights into individual differences in smoking behavior, cancer risk, and the efficacy of smoking cessation therapies.

In contrast, searches of scientific databases and chemical repositories for "this compound" yield minimal information beyond its chemical identity. While a CAS number (939437-34-0) and a systematic name—(2S,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide—are available from commercial suppliers of chemical standards, there is a conspicuous lack of published studies investigating its formation in vivo, its concentration in biological fluids following nicotine exposure, or its potential pharmacological activity.

Without such fundamental research, it is impossible to construct a data-driven comparison of this compound with cotinine and trans-3′-hydroxycotinine. Key parameters for evaluating a biomarker's utility, such as its half-life, specificity, sensitivity, and correlation with nicotine intake, remain unknown for this compound.

The following table summarizes the well-documented properties of cotinine and trans-3′-hydroxycotinine, highlighting the informational void for this compound.

| Biomarker | Half-Life | Primary Use | Key Research Findings |

| Cotinine | ~16-18 hours | Quantifying recent nicotine exposure. | Concentrations are highly correlated with nicotine intake; widely used to validate self-reported smoking status. |

| trans-3′-Hydroxycotinine | Variable, dependent on cotinine metabolism | Assessing the rate of nicotine metabolism (CYP2A6 activity). | The ratio to cotinine is a reliable indicator of how quickly an individual metabolizes nicotine. |

| This compound | Unknown | Not established | No published research findings on its pharmacological or biochemical properties are currently available. |

Future research is necessary to determine if this compound is a metabolite of nicotine in humans, and if so, to what extent. Should it be identified as a relevant metabolite, subsequent pharmacological and biochemical investigations would be required to ascertain its properties and potential utility as a biomarker. Until such studies are conducted and published, this compound remains an enigmatic compound in the field of nicotine and tobacco research.

Metabolic Fate and Biotransformation of Trans Cotinine Amide

Identification of Metabolic Pathways and Metabolites of trans-Cotinine Amide

Specific metabolic pathways and the identification of distinct metabolites for this compound are not extensively documented in the available literature. Research efforts have primarily focused on the metabolic breakdown of nicotine (B1678760) and its major metabolite, cotinine (B1669453). Cotinine, for instance, is known to undergo further metabolism to form compounds like trans-3'-hydroxycotinine, which is a significant metabolite found in biological fluids. acs.orgnih.govmanupatra.in Without specific studies on this compound, its unique metabolic cascade remains largely uncharacterized in the provided sources.

Role of Cytochrome P450 Enzymes (e.g., CYP2A6) in Biotransformation

The involvement of Cytochrome P450 (CYP) enzymes, such as CYP2A6, in the biotransformation of this compound is not clearly defined in the available scientific literature. CYP2A6 is a well-established enzyme known to play a significant role in the metabolism of nicotine, catalyzing its conversion to cotinine, and subsequently the 3'-hydroxylation of cotinine to trans-3'-hydroxycotinine. acs.orgnih.govnii.ac.jpbevital.nonih.govresearchgate.net However, the specific activity or role of CYP2A6 or other CYP isoforms in the metabolism of this compound was not reported in the search results.

Glucuronidation and Other Conjugation Pathways

Information regarding the glucuronidation and other conjugation pathways for this compound was not identified in the performed searches. Conjugation reactions, particularly glucuronidation mediated by UDP-glucuronosyltransferase (UGT) enzymes, are crucial Phase II metabolic processes that increase the water solubility of compounds, facilitating their excretion. nih.govnii.ac.jpnih.govbiotransformer.caresearchgate.netresearchgate.net While glucuronide conjugates of related compounds like trans-3'-hydroxycotinine have been detected and studied, specific data on the conjugation of this compound is absent in the retrieved information. nih.govnih.govhmdb.caaxios-research.com

In Vitro and In Vivo Metabolic Stability Studies

Specific data from in vitro and in vivo metabolic stability studies for this compound were not found within the scope of the conducted literature search. Such studies are essential for understanding how readily a compound is metabolized by biological systems. While metabolic half-life and clearance data are available for related compounds like cotinine and trans-3'-hydroxycotinine, these parameters for this compound are not reported in the provided sources. bevital.noresearchgate.netnih.govcaymanchem.com

Interindividual Variability in this compound Metabolism

Data concerning interindividual variability in the metabolism of this compound is not available in the examined literature. Significant interindividual variability has been observed in the metabolism of related compounds like nicotine and cotinine, largely attributed to genetic polymorphisms in metabolic enzymes, particularly CYP2A6. nih.govnii.ac.jpbevital.noresearchgate.net However, without specific metabolic data for this compound, the extent and causes of any potential interindividual variability in its metabolism remain unknown.

Structure Activity Relationship Sar Studies of Trans Cotinine Amide and Analogs

Rational Design of trans-Cotinine Amide Derivatives for Targeted Activities

The rational design of this compound derivatives is predicated on modifying its chemical scaffold to enhance affinity and selectivity for specific receptor subtypes or to modulate its pharmacokinetic profile. This process is guided by the known pharmacophore of nicotinic ligands, which generally includes a positively charged nitrogen atom and a hydrogen bond acceptor, both of which are present in the cotinine (B1669453) framework. nih.gov

Key strategies in the rational design of these derivatives include:

Modification of the Amide Moiety: The amide group itself is a primary site for modification. Altering the substituents on the amide nitrogen (R-groups) can significantly impact the compound's polarity, lipophilicity, and ability to form hydrogen bonds. For instance, introducing bulky alkyl groups may enhance selectivity for receptors with larger binding pockets, while incorporating polar functional groups could improve aqueous solubility.

Pyrrolidinone Ring Modifications: Alterations to the pyrrolidinone ring of the cotinine structure can influence the stereochemistry and conformational flexibility of the molecule. The introduction of substituents at various positions on this ring can affect how the molecule orients itself within the receptor binding site.

Pyridine (B92270) Ring Substitutions: The pyridine ring is crucial for the interaction with nAChRs. Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the pyridine nitrogen, potentially modulating binding affinity.

The overarching goal of these rational design approaches is to develop derivatives with improved therapeutic indices, targeting specific biological pathways while minimizing off-target effects. The process is iterative, involving cycles of design, synthesis, and biological evaluation to refine the SAR models.

Systematic Modifications and Their Impact on Pharmacological Efficacy

Systematic modifications of the this compound structure are essential for elucidating detailed SAR. This involves the synthesis of a series of analogs where specific parts of the molecule are methodically altered, and the resulting changes in pharmacological efficacy are quantified.

Illustrative SAR Table for Hypothetical this compound Analogs

| Compound | Modification (R-group on Amide) | Relative Binding Affinity (Hypothetical) | Notes |

| This compound | -H | 1.0 | Parent Compound |

| Analog A | -CH₃ | 1.5 | Small alkyl group may enhance hydrophobic interactions. |

| Analog B | -CH₂CH₃ | 1.2 | Larger alkyl group shows slightly reduced affinity, suggesting steric constraints. |

| Analog C | -CH₂Ph | 2.5 | Aromatic ring may engage in additional π-π stacking interactions within the binding site. |

| Analog D | -(CH₂)₂OH | 0.8 | Introduction of a polar hydroxyl group may decrease affinity if the binding pocket is predominantly hydrophobic. |

These systematic studies allow researchers to deduce which chemical features are critical for activity. For example, a consistent decrease in efficacy with increasing substituent size at a particular position would suggest a sterically constrained binding pocket. Conversely, enhanced activity upon introducing hydrogen bond donors or acceptors would indicate the presence of corresponding interaction points in the receptor.

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools to investigate and predict the SAR of this compound and its analogs, offering insights that can guide synthetic efforts.

Molecular docking simulations are employed to predict the preferred binding orientation of a ligand within the active site of a receptor. mdpi.comresearchgate.net For this compound derivatives, these simulations can be performed using crystal structures of relevant nAChR subtypes.

The process involves:

Preparation of the Receptor and Ligands: Three-dimensional structures of the nAChR binding site and the this compound analogs are prepared.

Docking Algorithm: A docking program is used to systematically sample different conformations and orientations of the ligand within the receptor's binding pocket.

Scoring and Analysis: The resulting poses are scored based on their predicted binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed to understand the molecular basis of binding.

These simulations can reveal key amino acid residues that interact with the ligand and explain why certain modifications enhance or diminish activity. For instance, docking might show that a particular derivative forms an additional hydrogen bond, rationalizing its increased potency. nih.gov

QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For this compound analogs, a QSAR model could be developed to predict their binding affinity or functional potency.

The development of a QSAR model typically involves:

Data Set: A collection of this compound analogs with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) are calculated for each analog.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Validation: The predictive power of the model is rigorously validated using internal and external test sets of compounds.

A validated QSAR model can be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. The three-dimensional arrangement of atoms can significantly influence how a molecule interacts with its biological target. The synthesis of specific stereoisomers is crucial for these investigations. For instance, the metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective, yielding predominantly the trans isomer. nih.gov

Key stereochemical aspects include:

Enantioselectivity: The two enantiomers of a chiral drug can exhibit different pharmacological activities. One enantiomer may bind with high affinity to the target receptor, while the other may be inactive or even produce undesirable side effects. It is therefore essential to study the stereoisomers of this compound analogs separately.

Understanding the stereochemical requirements of the receptor allows for the design of more potent and selective ligands. The synthesis of stereochemically pure compounds is a critical component of SAR studies, ensuring that the observed biological activity can be attributed to a single, well-defined chemical entity.

Toxicological Considerations of Trans Cotinine Amide in Research Contexts

In Vitro Cytotoxicity Assessments for Research Purity

No data is available in the scientific literature regarding in vitro cytotoxicity assessments of trans-Cotinine Amide.

Genotoxicity and Mutagenicity Screening

There are no published studies on the genotoxicity or mutagenicity of this compound.

Emerging Research Areas and Future Directions for Trans Cotinine Amide Studies

Development of Novel Therapeutic Applications based on Trans-Cotinine Amide's Activity Profile

The therapeutic potential of cotinine (B1669453) itself provides a strong foundation for investigating its amide derivatives. Cotinine has demonstrated beneficial effects in preclinical models of several central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and post-traumatic stress disorder (PTSD). wikipedia.orgelsevierpure.comnih.govnih.gov It is believed to exert these effects, in part, by modulating nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype, and by protecting neurons from amyloid-beta (Aβ) induced toxicity. uss.clnih.govresearchgate.net

The development of this compound and other derivatives would aim to refine and enhance these properties. By modifying the cotinine scaffold with an amide functional group, medicinal chemists can systematically alter its physicochemical properties, such as lipophilicity, metabolic stability, and ability to cross the blood-brain barrier. nih.gov This could lead to novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

Future research would focus on screening a library of this compound derivatives against a panel of CNS targets. The primary goal would be to identify compounds with superior activity in models of neurodegenerative diseases and psychiatric disorders. For instance, derivatives could be optimized for enhanced inhibition of Aβ aggregation, a key pathological hallmark of Alzheimer's disease, or for more potent modulation of α7 nAChRs to improve cognitive deficits in schizophrenia. elsevierpure.comnih.gov

Table 1: Potential Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Potential Molecular Target | Desired Pharmacological Effect |

|---|---|---|

| Alzheimer's Disease | α7 nicotinic acetylcholine receptors (nAChRs) | Enhancement of cognitive function, neuroprotection. nih.govresearchgate.net |

| Amyloid-beta (Aβ) peptide | Inhibition of aggregation and plaque formation. nih.gov | |

| Parkinson's Disease | Dopaminergic neurons | Protection from oxidative stress and neuroinflammation. researchgate.net |

| Schizophrenia | α7 nicotinic acetylcholine receptors (nAChRs) | Improvement of cognitive deficits and sensory gating. uss.cl |

Integration with "Omics" Technologies for Comprehensive Biological Understanding

To fully elucidate the mechanism of action of novel this compound derivatives, future research must integrate advanced "omics" technologies. A systems-level understanding is crucial for identifying not only the primary targets but also the downstream signaling pathways and potential off-target effects.

Genomics and Transcriptomics: RNA sequencing (RNA-Seq) could be employed in neuronal cell cultures or in brain tissue from animal models treated with this compound. This would reveal changes in gene expression patterns, helping to identify the molecular pathways modulated by the compound. For example, it could confirm the upregulation of neuroprotective genes or the downregulation of inflammatory markers.

Proteomics: Advanced mass spectrometry-based proteomics can identify changes in the protein landscape of cells or tissues upon treatment. This could uncover novel protein binding partners for this compound or reveal post-translational modifications, such as phosphorylation, that are critical to its signaling effects. wikipedia.org

Metabolomics: As cotinine is a metabolite itself, understanding how its amide derivatives are metabolized is critical. nih.gov Liquid chromatography-mass spectrometry (LC-MS) can be used to profile the metabolic fate of the compound, identifying key metabolites and the enzymes responsible, such as cytochrome P450s. researchgate.netaacrjournals.org This is essential for predicting drug-drug interactions and understanding the compound's pharmacokinetic profile.

The integration of these datasets, often referred to as multi-omics, would provide a comprehensive biological signature for this compound, accelerating its development and helping to identify patient populations most likely to respond to treatment.

Green Chemistry Principles in the Synthesis and Scale-Up of this compound Derivatives

The synthesis of new pharmaceutical agents must consider environmental sustainability. The application of green chemistry principles to the synthesis of this compound and its analogs will be a key research focus. Traditional amide bond formation often relies on coupling reagents that are atom-uneconomical and generate significant chemical waste. nih.gov

Future synthetic strategies would prioritize more sustainable methods. This includes:

Catalytic Processes: Developing catalytic methods that avoid stoichiometric activating agents. This could involve using novel metal or organocatalysts for the direct amidation of a cotinine-derived carboxylic acid.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Utilizing energy-efficient technologies like microwave-assisted synthesis or flow chemistry, which can reduce reaction times and improve yields. nih.gov A review of synthetic methods for nicotine (B1678760) analogues highlights the potential for improving sustainability through the adoption of modern catalytic protocols. nih.gov

Table 2: Comparison of Amide Synthesis Strategies

| Method | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Reagents | Stoichiometric coupling reagents (e.g., carbodiimides) | Catalytic amounts of a recyclable catalyst |

| Solvents | Chlorinated solvents (e.g., dichloromethane) | Water, ethanol, or solvent-free conditions |

| Byproducts | High-molecular-weight waste | Minimal waste, primarily water |

| Energy | Conventional heating, long reaction times | Microwave or flow chemistry, shorter reaction times |

Advanced Preclinical Models for Evaluating Complex Biological Effects

Evaluating the therapeutic potential of this compound for complex CNS disorders requires sophisticated preclinical models that can accurately recapitulate human disease pathology and predict clinical efficacy.

Transgenic Animal Models: For Alzheimer's disease, transgenic mice that express human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations, leading to age-dependent Aβ plaque deposition and cognitive deficits, would be essential. elsevierpure.comnih.gov Evaluating the ability of this compound to prevent or reverse these pathologies would be a critical step.

Neurodevelopmental and Pharmacological Models: For schizophrenia, models that disrupt neurodevelopment (e.g., neonatal ventral hippocampal lesion) or use pharmacological agents (e.g., NMDA receptor antagonists) to induce psychosis-like behaviors and cognitive impairment would be employed to test the efficacy of new derivatives. elsevierpure.com

Organoid and "Brain-on-a-Chip" Technology: Emerging in vitro models, such as human-induced pluripotent stem cell (iPSC)-derived brain organoids, offer a powerful platform for studying drug effects in a human-relevant context. These three-dimensional cultures can model aspects of brain development and disease, providing valuable mechanistic insights and reducing the reliance on animal models.

These advanced models will allow for a more nuanced evaluation of how this compound affects not just specific molecular targets, but also complex neural circuits and behavioral outcomes.

Addressing Research Gaps in the Understanding of Amide Derivatives of Cotinine

The most significant challenge in this field is the fundamental lack of research into amide derivatives of cotinine. While the parent molecule, cotinine, has been studied for its potential therapeutic effects, its chemical space remains largely unexplored. nih.govnih.gov The concept of a "this compound" is currently hypothetical, highlighting a major gap in medicinal chemistry based on nicotine metabolites.

Future research must begin by addressing these foundational gaps:

Systematic Synthesis and Characterization: The first step is to synthesize and fully characterize a library of cotinine amide derivatives. This would involve modifying different positions on the cotinine scaffold to understand structure-activity relationships (SAR).

Pharmacological Profiling: These new compounds need to be systematically screened for their activity at nAChRs and other relevant CNS targets. Basic in vitro binding and functional assays will be required to identify promising lead compounds.

ADMET Studies: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. Initial studies should investigate metabolic stability in liver microsomes, cell permeability, and preliminary cytotoxicity to filter out compounds with unfavorable profiles.

Elucidation of Stereochemistry: The "trans" designation is ambiguous without a defined chemical structure. Research must clarify the stereochemical configurations of any synthesized derivatives and evaluate how stereoisomerism impacts biological activity, as this is a critical factor in the pharmacology of many chiral drugs.

Closing these knowledge gaps is the essential first step toward realizing the potential of this novel class of compounds. By building upon the known neuropharmacology of cotinine and applying modern drug discovery principles, the exploration of this compound and related derivatives represents a promising future direction in the search for new CNS therapies. uss.clelsevierpure.com

Q & A

Basic Research Questions

Q. How can researchers design a validated assay for quantifying trans-Cotinine Amide in biological matrices?

- Methodological Answer : Begin with reagent preparation (e.g., buffer optimization) and standard curve generation using purified this compound. Validate the assay for sensitivity (limit of detection/quantification), specificity (cross-reactivity testing against metabolites like cotinine), and precision (intra-/inter-day variability). Sample preparation should include protein precipitation or solid-phase extraction to minimize matrix interference. Reference protocols for creatinine assays (e.g., centrifugation steps, spectrophotometric detection) can guide workflow design . Ensure adherence to validation guidelines from regulatory bodies (e.g., FDA Bioanalytical Method Validation).

Q. What are effective strategies for conducting a systematic literature review on this compound’s pharmacological effects?

- Methodological Answer : Follow the Cochrane Handbook framework: (1) Define the review question (e.g., "Does this compound modulate nicotinic receptors in vivo?"); (2) Establish inclusion/exclusion criteria (species, dosage ranges, study types); (3) Screen studies using databases like PubMed/Embase with keywords ("this compound," "pharmacokinetics," "receptor binding"); (4) Assess risk of bias (e.g., randomization, blinding in animal studies); (5) Synthesize data using forest plots for dose-response relationships . Tools like PRISMA flowcharts enhance transparency.

Q. How to formulate a focused research question on this compound using frameworks like PICO or SPIDER?

- Methodological Answer : For preclinical studies, use PICO :

- P opulation: Animal/cell models (e.g., "in murine hippocampal neurons");

- I ntervention: this compound administration (dosage, route);

- C omparator: Control groups (vehicle vs. cotinine);

- O utcome: Measured endpoints (e.g., "acetylcholine receptor upregulation").

For mechanistic studies, SPIDER is suitable: S ample (primary neurons), P henomenon of Interest (receptor modulation), D esign (in vitro dose-response), E valuation (Western blot/calcium imaging), R esearch type (experimental) .

Advanced Research Questions

Q. How should researchers address heterogeneity in meta-analyses of this compound’s efficacy across studies?

- Methodological Answer : Calculate heterogeneity metrics:

- I² statistic : Quantifies the percentage of total variability due to between-study differences (e.g., I² >50% indicates substantial heterogeneity).

- H statistic : Ratio of observed heterogeneity to sampling error (H >1.5 suggests significant variability).

Use random-effects models to account for heterogeneity and perform subgroup analyses (e.g., stratify by species, dosage) to identify confounding factors. Sensitivity analyses (excluding outlier studies) improve robustness .

Q. What methodologies are recommended for resolving contradictions in this compound’s mechanism of action studies?

- Methodological Answer :

- Experimental replication : Standardize conditions (e.g., cell lines, incubation time) to isolate variables.

- Orthogonal assays : Combine binding assays (e.g., radioligand displacement) with functional readouts (e.g., electrophysiology) to cross-validate results.

- Data reconciliation : Apply Bradford-Hill criteria (e.g., dose-response consistency, biological plausibility) to evaluate conflicting evidence .

Q. How to ensure reproducibility in this compound experimental protocols?

- Methodological Answer :

- Detailed documentation : Report exact concentrations, solvent systems (e.g., DMSO percentage), and equipment settings (e.g., HPLC column type).

- Material sharing : Deposit protocols in repositories like protocols.io .

- Replication guides : Include step-by-step troubleshooting (e.g., precipitation issues during sample prep) and negative controls to validate assay specificity .

Data Presentation and Analysis

Q. What are best practices for presenting chemical data on this compound in manuscripts?

- Methodological Answer :

- Tables : Compare physicochemical properties (logP, solubility) across solvents or assay conditions.

- Figures : Use color-coded dose-response curves or receptor binding kinetics. Avoid overcrowding structures; highlight key functional groups in 2-3 panels .

- Supplemental Data : Include raw spectra (NMR/HRMS) and chromatograms with baseline resolution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.